molecular formula C22H16N2O4 B3436260 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide

Cat. No. B3436260
M. Wt: 372.4 g/mol
InChI Key: ALROJFZCAUUSNP-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide, also known as Compound A, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound A has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for drug development.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A is not fully understood. However, it has been suggested that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A may induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A has been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A has been shown to reduce oxidative stress and inflammation in the brain, making it a potential neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A is its ability to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, the synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A has been optimized to improve the yield and purity of the final product. However, one limitation of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A. Furthermore, preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A as a potential therapeutic agent. Finally, the potential use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A in combination with other drugs or therapies should be investigated.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c25-20(14-24-21(26)16-10-4-5-11-17(16)22(24)27)23-18-12-6-7-13-19(18)28-15-8-2-1-3-9-15/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALROJFZCAUUSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide
Reactant of Route 6
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide

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